molecular formula C19H17NO6S2 B2946872 2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 512838-49-2

2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2946872
CAS No.: 512838-49-2
M. Wt: 419.47
InChI Key: ZGRNSGLNFMNIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid" is a structurally complex molecule featuring a thiophene ring substituted with methyl and methoxycarbonyl groups, a pyrrolidinedione core, and a benzoic acid moiety linked via a thioether bond.

Properties

IUPAC Name

2-[1-(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-9-10(2)27-17(15(9)19(25)26-3)20-14(21)8-13(16(20)22)28-12-7-5-4-6-11(12)18(23)24/h4-7,13H,8H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRNSGLNFMNIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural and synthetic parallels from and general organic chemistry principles.

Physicochemical Properties

Property Target Compound Compound 11a Compound 12
Molecular Weight ~435 g/mol (estimated) 386 g/mol 318 g/mol
Functional Groups Benzoic acid, thioether, pyrrolidinedione Nitrile, carbonyl, NH Nitrile, carbonyl, NH
Solubility Moderate (polar groups) Low (aromatic dominance) Low (rigid fused rings)
Key IR Absorptions ~1700 cm⁻¹ (C=O), ~2500 cm⁻¹ (S-H) 2219 cm⁻¹ (CN), 3436 cm⁻¹ (NH) 2220 cm⁻¹ (CN), 1719 cm⁻¹ (CO)

Reactivity and Stability

  • The benzoic acid group in the target compound may confer pH-dependent solubility and metal-binding capacity, unlike the nitrile groups in 11a/b and 12.
  • The thiophene’s electron-withdrawing methoxycarbonyl group could enhance electrophilic substitution reactivity compared to the methylfurans in 11a/b .
  • The thioether linkage may reduce oxidative stability relative to ether or alkyl chains.

Biological Activity

The compound 2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a benzoic acid moiety linked to a pyrrolidine derivative, which is further substituted with a thiophene group. The presence of methoxycarbonyl and dimethyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Molecular Formula

  • Molecular Formula : C₁₅H₁₈N₂O₄S
  • Molecular Weight : 326.38 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes like cathepsins B and L, which are crucial in protein degradation pathways such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP) .
  • Anti-inflammatory Effects : Similar derivatives have demonstrated anti-inflammatory properties by modulating cytokine production (e.g., TNF-α and IL-1β), potentially through COX inhibition .
  • Antimicrobial and Anticancer Activities : The presence of thiophene and benzoic acid moieties suggests potential antimicrobial and anticancer properties, as these structures are often associated with bioactive compounds .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds:

  • Cytotoxicity Assays : Evaluations on human foreskin fibroblasts indicated no significant cytotoxicity at concentrations up to 10 μg/mL while enhancing proteasome activity .
  • Cell Growth Inhibition : Tests on various cancer cell lines (e.g., Hep-G2) revealed that certain derivatives could inhibit cell growth without affecting normal fibroblast cells significantly .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory potential of a compound structurally similar to this compound in LPS-induced rats. The results showed a significant reduction in inflammatory markers (TNF-α and IL-1β), suggesting its therapeutic potential in inflammatory diseases .

Case Study 2: Proteasome Activation

Another study focused on the proteasome activation induced by benzoic acid derivatives. The findings indicated that certain compounds could enhance proteasome activity significantly, which is crucial for maintaining cellular homeostasis and combating age-related decline in protein degradation pathways .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound 1Proteasome activation; no cytotoxicity
Compound 2Anti-inflammatory effects; reduced cytokines
Compound 3Antimicrobial properties; cell growth inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.